molecular formula C22H21FN4O2S B2495366 N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-59-8

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2495366
CAS No.: 1251594-59-8
M. Wt: 424.49
InChI Key: PHDHGBSCEDVPFZ-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 2-fluorobenzyl group and a 4-isopropylphenyl substituent. The sulfonamide moiety and triazolo-pyridine core are critical for bioactivity, with substituents modulating physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-16(2)17-9-11-19(12-10-17)27(14-18-6-3-4-7-20(18)23)30(28,29)21-8-5-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHGBSCEDVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions to form the triazolopyridine ring system. The sulfonamide group is then introduced through sulfonation reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the sulfonamide nitrogen significantly influence melting points, solubility, and lipophilicity. Key comparisons include:

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) LogP* (Predicted)
Target Compound 2-Fluorobenzyl, 4-Isopropylphenyl Not Reported ~525.6 ~4.2
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-... (8a) 3-Chlorobenzyl, 3,5-Difluorophenyl 160–162 434.6 3.8
N-(3,5-Difluorophenyl)-... (6a) H, 3,5-Difluorophenyl 184–186 310.3 2.5

Key Observations :

  • The target compound’s 4-isopropylphenyl group increases lipophilicity (higher predicted LogP) compared to 8a’s 3-chlorobenzyl and 3,5-difluorophenyl groups. This may enhance membrane permeability but reduce aqueous solubility .

Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s higher LogP (vs. 6a and 8a) may enhance blood-brain barrier penetration but increase plasma protein binding.
  • Metabolic Stability : Bulky substituents (e.g., isopropyl) could reduce CYP450-mediated oxidation, improving half-life .

Biological Activity

N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its pharmacological significance, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety fused to a pyridine ring, with sulfonamide and aromatic substituents that may influence its biological activity. The structure can be represented as follows:

N 2 fluorophenyl methyl N 4 propan 2 yl phenyl 1 2 4 triazolo 4 3 a pyridine 8 sulfonamide\text{N 2 fluorophenyl methyl N 4 propan 2 yl phenyl 1 2 4 triazolo 4 3 a pyridine 8 sulfonamide}

Key Structural Features:

  • Triazole Ring : Known for its diverse biological properties.
  • Sulfonamide Group : Often associated with antibacterial activity.
  • Fluorophenyl and Isopropyl Substituents : These groups may enhance lipophilicity and biological interaction.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's triazole core is structurally similar to established antifungal agents like fluconazole. Research indicates that compounds with a triazole structure exhibit broad-spectrum antifungal activity against various fungal pathogens.

CompoundActivityReference
FluconazoleStrong antifungal
This compoundPotential antifungal (in vitro studies pending)Current Review

Anticancer Activity

The compound has also been evaluated for anticancer properties. Triazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis.

Case Study:
A recent study conducted on triazole derivatives indicated that modifications to the triazole ring significantly affect cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). The derivatives demonstrated IC50 values ranging from 5 to 50 µM depending on the structural modifications.

CompoundCell LineIC50 (µM)Reference
Triazole Derivative AMCF-710
This compoundHCT 116Pending evaluationCurrent Review

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances biological activity by improving binding affinity to target enzymes or receptors. The sulfonamide group is crucial for enhancing solubility and bioavailability.

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